Sulfamerazine-d4

Description

Context of Sulfonamide Antibiotics in Scientific Inquiry

Sulfonamides, or sulfa drugs, represent a significant milestone in the history of medicine as the first broadly effective synthetic antibacterial agents to be used systemically. wikipedia.orghekint.org Their discovery in the 1930s, beginning with a prodrug named Prontosil, ushered in the era of antibacterial chemotherapy and predated the antibiotic revolution. wikipedia.orgebsco.commhmedical.com The active component, sulfanilamide (B372717), and its subsequent derivatives function by acting as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgmedchemexpress.compatsnap.com This enzyme is crucial for the synthesis of folic acid (vitamin B9), an essential nutrient for bacterial DNA synthesis and growth. hekint.orgpatsnap.comnih.gov By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt this vital metabolic pathway, resulting in a bacteriostatic effect that inhibits bacterial multiplication. wikipedia.orgmedchemexpress.comnih.gov

The introduction of sulfonamides dramatically reduced mortality rates from various bacterial infections, including streptococcal sepsis, pneumonia, and meningitis, and they were used extensively during World War II. hekint.orgebsco.com While the advent of penicillin and other antibiotics has since limited their primary clinical role, sulfonamides remain relevant for treating specific conditions like urinary tract infections and for managing infections caused by bacteria resistant to other antibiotics. wikipedia.orghekint.org In scientific inquiry, their well-understood mechanism of action and established chemical properties make them valuable tools for studying bacterial metabolism, drug resistance, and for use as analytical reference materials. nbinno.comslideshare.net

Rationale for Deuterium (B1214612) Isotopic Labeling in Chemical Research

Isotopic labeling is a technique in which an atom in a molecule is replaced by one of its isotopes. synmr.in Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is frequently used for this purpose. It contains a proton and a neutron in its nucleus, effectively doubling the mass of a standard hydrogen atom (protium) without significantly altering the molecule's size, shape, or basic chemical properties. clearsynth.comwikipedia.org This substitution, known as deuteration, is a powerful tool in pharmaceutical and chemical research for several key reasons. clearsynth.com

The most significant consequence of replacing hydrogen with deuterium is the kinetic isotope effect (KIE). musechem.comsymeres.com The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. musechem.comdeutramed.com As a result, breaking a C-D bond requires more energy, leading to a slower reaction rate if this bond cleavage is the rate-determining step of a reaction. In pharmaceutical research, this effect can be exploited to slow down drug metabolism, potentially extending a drug's half-life and improving its pharmacokinetic profile. symeres.comdeutramed.compharmaffiliates.com

Beyond modifying metabolic pathways, deuterated compounds are invaluable in analytical chemistry. pharmaffiliates.com Because their chemical behavior is nearly identical to their non-labeled counterparts but their mass is different, they are ideal for use as internal standards in quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. musechem.compharmaffiliates.com In mass spectrometry, a known quantity of the deuterated standard is added to a sample. Since the standard and the target analyte behave identically during sample preparation and analysis but are distinguishable by their mass, the standard allows for precise quantification of the unlabeled compound, correcting for any loss during the analytical process. pharmaffiliates.comoup.com This makes deuterium-labeled compounds essential for drug metabolism and pharmacokinetic (DMPK) studies, environmental analysis, and clinical diagnostics. symeres.compharmaffiliates.com

Overview of Sulfamerazine-d4 as a Research Compound

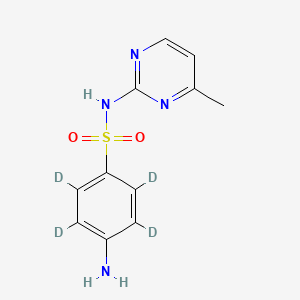

This compound is the deuterium-labeled form of Sulfamerazine (B1682647), a sulfonamide antibiotic. medchemexpress.comglpbio.com In this compound, four hydrogen atoms on the benzene (B151609) ring of the Sulfamerazine molecule have been replaced with deuterium atoms. nih.govpharmaffiliates.com This specific labeling creates a molecule that is chemically and biologically similar to Sulfamerazine but with a higher molecular weight. glpbio.com

The primary and most critical application of this compound is its use as an internal standard for the quantitative analysis of Sulfamerazine. medchemexpress.compharmaffiliates.com Due to its widespread use in veterinary medicine, residues of Sulfamerazine can be present in food products and the environment, necessitating sensitive and accurate detection methods. medchemexpress.com Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) rely on stable isotope-labeled internal standards like this compound to achieve high precision and accuracy. pharmaffiliates.comoup.com When analyzing a sample for Sulfamerazine, a known amount of this compound is added at an early stage. The deuterated standard co-elutes with the unlabeled Sulfamerazine but is detected as a separate ion in the mass spectrometer due to its increased mass. By comparing the signal intensity of the analyte to that of the internal standard, researchers can accurately calculate the concentration of Sulfamerazine in the original sample, compensating for variations in sample extraction and instrument response. nih.gov

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1020719-84-9 glpbio.comnih.gov |

| Molecular Formula | C₁₁H₈D₄N₄O₂S glpbio.com |

| Molecular Weight | 268.33 g/mol glpbio.comnih.gov |

| IUPAC Name | 4-amino-2,3,5,6-tetradeuterio-N-(4-methylpyrimidin-2-yl)benzenesulfonamide nih.gov |

| Appearance | Off-White to Pale Yellow Solid pharmaffiliates.com |

| Synonyms | Sulfamerazine (benzene-d4), Cremomerazine-d4, Mesulfa-d4 pharmaffiliates.com |

| Storage | 2-8°C Refrigerator pharmaffiliates.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPBRPIAZZHUNT-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC(=N2)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation

Approaches for Deuterium (B1214612) Labeling of Sulfonamide Compounds

Deuterium labeling of sulfonamides can be achieved through various chemical transformations, often leveraging advancements in catalysis and reaction conditions. These methods aim to replace specific hydrogen atoms with deuterium atoms, thereby creating a molecule with a distinct mass signature.

While detailed, step-by-step synthetic routes specifically for Sulfamerazine-d4 are not extensively published, its availability as a commercially supplied compound indicates established methods for its preparation medchemexpress.com. Generally, the synthesis of Sulfamerazine (B1682647) involves the reaction of sulfanilamide (B372717) with appropriate pyrimidine (B1678525) derivatives smolecule.com. Deuterium labeling of Sulfamerazine would typically involve introducing deuterium at specific positions of the Sulfamerazine molecule. For instance, methods might involve using deuterated reagents during the synthesis or employing hydrogen-isotope exchange (HIE) reactions on pre-formed Sulfamerazine. The "d4" designation suggests the incorporation of four deuterium atoms, likely at metabolically stable or analytically relevant positions within the molecule. Suppliers list this compound with high isotopic purity, indicating successful deuterium incorporation medchemexpress.com.

Recent advancements have provided more efficient and selective methods for deuterium incorporation into organic molecules, including sulfonamides.

Electrochemical Deuteration: A mild, metal-free electrochemical method has been developed for the selective addition of deuterium to the position α to the sulfur atom in sulfonamides, utilizing DMSO-d6 as the deuterium source and glassy carbon electrodes rsc.orgrsc.org. This technique offers sustainability by avoiding toxic transition-metal catalysts and can achieve high deuterium incorporation levels (up to 97%) rsc.orgrsc.org.

Catalytic Transfer Deuteration: This approach utilizes readily available deuterated donors, such as deuterated alcohols or amines, in catalytic systems to introduce deuterium into organic molecules. It offers an alternative to using hazardous D2 gas acs.org.

Palladium-Catalyzed Deuteration: Palladium catalysis has been employed for various deuteration strategies, including the palladium-catalyzed Br/D exchange reaction, which allows for the introduction of deuterium into arenes with high functional group tolerance rsc.org. Other palladium-catalyzed methods, such as ortho-C-H deuteration of sulfonamides, have also been reported snnu.edu.cn.

Iridium-Catalyzed Deuteration: Iridium complexes, particularly Ir(III) N-heterocyclic carbene (NHC) catalysts, have shown efficacy in the selective deuteration of aromatic systems and other functional groups, including those found in sulfonamides acs.orgsnnu.edu.cn.

Degradation-Reconstruction Pathways: For late-stage labeling, degradation-reconstruction pathways have been developed. For example, a method involving the deamination of a sulfonamide to a sulfinate intermediate, followed by isotopic enrichment using deuterated water (H2¹⁸O) and ammonia (B1221849) (¹⁵NH3), allows for the introduction of isotopic labels, including deuterium, with high yields and minimal back-exchange researchgate.net.

Spectroscopic Characterization of Deuterated Sulfamerazine

The confirmation of deuterium incorporation and the assessment of isotopic purity are critical steps in the characterization of this compound. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for these analyses.

NMR spectroscopy is a powerful tool for elucidating molecular structure and confirming the presence and position of isotopic labels.

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. A deuterated compound will exhibit a signal in the ²H NMR spectrum at the positions where deuterium has been incorporated, while the corresponding proton NMR (¹H NMR) spectrum will show a diminished or absent signal at those sites wikipedia.org. This allows for direct verification of deuteration effectiveness and can provide information about the local environment of the deuterium atoms wikipedia.org.

Proton NMR (¹H NMR): While not directly detecting deuterium, ¹H NMR can indirectly indicate deuteration by the absence or reduction of proton signals at specific molecular sites. It can also reveal isotopic chemical shift effects, where the presence of deuterium can cause a slight upfield shift in adjacent proton resonances nih.gov. ¹H NMR is also utilized to assess the purity of the compound and to study molecular interactions researchgate.net.

Mass spectrometry is essential for determining the isotopic purity and distribution of deuterium in this compound, as well as for its quantification in complex matrices.

Isotope Dilution Mass Spectrometry (IDMS): IDMS is a highly accurate quantitative method where a known amount of an isotopically labeled standard (like this compound) is added to a sample. By measuring the altered isotope ratio of the analyte in the spiked sample using mass spectrometry, the original concentration of the analyte can be precisely determined osti.gov. This requires the internal standard to have a distinct mass from the analyte and high isotopic purity.

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is widely used for the quantification of deuterated internal standards in biological samples. The selection of an appropriate internal standard, such as this compound, relies on its similar chromatographic behavior and ionization efficiency to the native analyte, alongside high isotopic purity and minimal isotope scrambling cerilliant.com. The ratio of different deuterated species (e.g., D0/D4) can be critical for accurate quantitation cerilliant.com.

Data Table 1: Purity and Isotopic Enrichment of this compound

| Parameter | Value | Method/Notes | Reference |

| Chemical Purity | ≥ 98% | HPLC | |

| Isotopic Purity | ≥ 98% Atom D | Mass Spectrometry | |

| Purity | 99.00% | Not specified, likely HPLC or GC | medchemexpress.com |

Advanced Analytical Applications in Chemical and Environmental Sciences

Role of Sulfamerazine-d4 as an Internal Standard in Mass Spectrometry

In mass spectrometry-based analyses, variations in sample preparation, instrument response, and matrix effects can introduce significant errors in quantification. researchgate.net An internal standard is a compound added in a known amount to samples, standards, and blanks to correct for these variations. ethz.ch this compound is an ideal internal standard for the quantification of sulfamerazine (B1682647) and other sulfonamides because it is chemically identical to its non-labeled counterpart but has a different mass due to the presence of deuterium (B1214612) atoms. medchemexpress.commedchemexpress.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical behavior ensures they are affected in the same way by the analytical process. acgpubs.org

Quantitative Analysis in Complex Biological and Environmental Matrices

The accurate quantification of sulfonamides in complex matrices such as biological fluids, animal tissues, and environmental samples is essential for monitoring drug residues and environmental contamination. nih.govnih.govacs.org this compound is frequently used as an internal standard in methods developed for these purposes. bingol.edu.tracgpubs.org

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of sulfonamides. scielo.br The use of this compound as an internal standard in LC-MS methods improves the accuracy and precision of quantification by compensating for matrix effects and variations in instrument response. acgpubs.orgacgpubs.org For instance, a study on the determination of sulfonamides in milk utilized this compound to achieve accurate quantification. acgpubs.org Another study focused on analyzing sulfonamide residues in honey also employed this compound as an internal standard to ensure reliable results. bingol.edu.tr

A multi-residue method for quantifying sulfonamides in tilapia fillets using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry also highlights the application of such internal standards for accurate analysis in complex food matrices. nih.gov Similarly, research on sulfonamide residues in eggs utilized LC-MS/MS with an internal standard for confirmatory analysis. scielo.br

The table below presents data from a study on the determination of sulfonamides in honey, showcasing the application of this compound as an internal standard in LC-HRMS analysis. bingol.edu.tr

| Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |

| Sulfadiazine (SDZ) | 0.05 | 0.15 |

| Sulfadoxine (SDX) | 0.12 | 0.36 |

| Sulfapyridine (SPRY) | 0.08 | 0.24 |

| α–Toluensulfonamide (ATS) | 0.02 | 0.08 |

| Sulfamerazine (SMR) | 0.06 | 0.18 |

| Sulfisoxazole (B1682709) (SXZ) | 0.11 | 0.33 |

| p-nitrobenzene sulfonamide (PNS) | 0.24 | 0.72 |

| Sulfanilamide (B372717) (SNM) | 0.03 | 0.09 |

| Sulfacetamide (SCM) | 0.04 | 0.12 |

| Sulfamethoxazole (SMTZ) | 0.09 | 0.27 |

| Sulfathiazole (STZ) | 0.07 | 0.21 |

While less common for sulfonamide analysis than LC-MS, gas chromatography-mass spectrometry (GC-MS) can also be used for their determination. In such applications, this compound can serve as an effective internal standard, although derivatization is often required to improve the volatility of the sulfonamides. caymanchem.combioscience.co.uk

High-resolution mass spectrometry (HRMS) provides high mass accuracy and resolution, enabling the confident identification and quantification of analytes in complex samples. bingol.edu.tr The use of this compound in HRMS methods, such as those employing Orbitrap or time-of-flight (TOF) mass analyzers, further enhances the reliability of sulfonamide quantification. nih.govbingol.edu.trmdpi.com A study on the non-targeted analysis of sulfonamide residues in honey utilized LC-HRMS with this compound as an internal standard, demonstrating the power of this approach for comprehensive residue analysis. bingol.edu.tr Another study developed a UHPLC-ToF-MS method for the quantification of various veterinary drugs, including sulfonamides, in milk, showcasing the capabilities of HRMS in food safety analysis. mdpi.com

Method Validation Parameters for Sulfonamide Quantification

Method validation is a critical aspect of analytical chemistry, ensuring that a method is fit for its intended purpose. acgpubs.org Key validation parameters include the limit of detection (LOD) and the limit of quantification (LOQ). nih.gov

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov The use of this compound as an internal standard contributes to achieving low LOD and LOQ values in sulfonamide analysis. bingol.edu.tracgpubs.org

For example, in a study analyzing sulfonamides in honey by LC-HRMS, the LODs and LOQs for various sulfonamides were in the low µg/kg range, demonstrating the high sensitivity of the method. bingol.edu.tr Another study on the determination of sulfonamides in milk by ID-LC-MS/MS reported LOD and LOQ values that were estimated from the standard deviation of spiked blank samples. acgpubs.org

The following table provides the LOD and LOQ values for several sulfonamides from a validated HPLC-FLD method for their detection in organic fertilizers. nih.gov

| Sulfonamide | LOD (µg/kg) | LOQ (µg/kg) |

| Sulfaguanidine | 23.30 | 40.38 |

| Sulfadiazine | 15.65 | 28.52 |

| Sulfamerazine | 13.53 | 26.02 |

| Sulfamethazine (B1682506) | 18.24 | 31.25 |

| Sulfamethoxazole | 19.88 | 35.78 |

Evaluation of Matrix Effects in Analytical Procedures

In quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects can significantly impact the accuracy and reproducibility of results. researchgate.net These effects, caused by co-eluting endogenous components of the sample matrix, can either suppress or enhance the ionization of the target analyte, leading to underestimation or overestimation of its concentration. researchgate.netbiorxiv.org

This compound is instrumental in compensating for these matrix-induced variations. By adding a known concentration of this compound to a sample prior to analysis, it experiences the same ionization suppression or enhancement as the non-labeled sulfamerazine. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This isotope dilution mass spectrometry (IDMS) approach effectively normalizes the results, mitigating the impact of matrix effects. acgpubs.org

Research has demonstrated the utility of deuterated internal standards, including this compound, in correcting for matrix effects across various sample types. For instance, in the analysis of sulfonamides in milk, the use of isotope-labeled internal standards was crucial for compensating for signal suppression or enhancement, which ranged from -12% to +11%. acgpubs.org Similarly, in the analysis of antibiotics in salmon tissue, significant matrix effects were observed, and while clean-up methods had varied success, the use of isotope-labeled standards like Sulfamethazine-d4 was shown to improve accuracy. biorxiv.org

Table 1: Matrix Effects Observed in the Analysis of Sulfonamides in Various Matrices

| Matrix | Analyte(s) | Observed Matrix Effect | Reference |

| Milk | Sulfonamides | -12% to +11% | acgpubs.org |

| Salmon | Multiple Antibiotics | Significant ion suppression or enhancement | biorxiv.org |

| Liver | Sulfonamides | 15.5% to 59.2% (pressurized liquid extraction) | researchgate.net |

| Fish and Eggs | Sulfamethazine | -37% to -96% | researchgate.net |

Applications in Environmental Monitoring and Residue Analysis

The widespread use of sulfonamides in veterinary medicine has led to their presence as residues in the environment and in food products. hpc-standards.combingol.edu.tr Accurate monitoring of these residues is essential for assessing environmental contamination and ensuring food safety. This compound plays a pivotal role in the analytical methods developed for this purpose.

Detection and Quantification of Sulfonamide Residues in Aquatic Systems

Sulfonamides, including sulfamerazine, are frequently detected in surface waters, such as rivers and lakes, due to runoff from agricultural areas and wastewater discharges. mdpi.comagriculturejournals.cz The presence of these compounds in aquatic environments can negatively impact aquatic organisms and contribute to the development of antibiotic resistance. hpc-standards.commdpi.com

Analytical methods, often employing solid-phase extraction (SPE) followed by LC-MS/MS, are used for the sensitive detection of sulfonamides in water samples. nih.govchromatographyonline.com In these methods, this compound is used as an internal standard to ensure accurate quantification, even at the low nanogram-per-liter levels often found in environmental waters. nih.govscienceopen.com For example, a study on urban rivers in China utilized sulfamethoxazole-d4 (B561764) as an internal standard to analyze for seven sulfonamides, including sulfamerazine, and found total concentrations ranging from 11.08 to 160.60 ng/L. mdpi.com Another study investigating swine farm wastewater in Thailand used this compound as an internal standard to track the distribution of various antibiotics, finding sulfamerazine in flush water at concentrations around 0.92-0.98 ng/L. tshe.org

Monitoring of Sulfonamides in Agricultural and Food Matrices (e.g., Honey, Milk, Meat)

The presence of sulfonamide residues in food products of animal origin is a significant concern for consumer safety. bingol.edu.trjournal-food-safety.de Regulatory bodies have established maximum residue limits (MRLs) for these compounds in various food matrices. journal-food-safety.de

This compound is a key component in validated analytical methods for monitoring sulfonamide residues in foods like honey, milk, and meat. acgpubs.orgbingol.edu.trjournal-food-safety.de For instance, a method for determining 14 sulfonamides in milk utilized this compound as one of the internal standards to achieve accurate quantification and ensure compliance with legal limits. acgpubs.org In the analysis of honey, this compound has been used as an internal standard in LC-MS/MS methods to detect and quantify sulfonamide residues at low µg/kg levels. bingol.edu.tr Research on honey samples has demonstrated the necessity of such sensitive methods, as sulfonamide residues have been detected, sometimes at levels exceeding permissible limits. journal-food-safety.de Similarly, for meat analysis, isotope-labeled internal standards are employed to ensure the accuracy of residue monitoring. researchgate.net

Table 2: Research Findings on Sulfonamide Residues in Food Matrices Using Isotope-Labeled Internal Standards

| Food Matrix | Target Analytes | Internal Standard(s) Used | Key Findings | Reference |

| Milk | 14 Sulfonamides | This compound and others | Recoveries of 91-114%; detected sulfamethazine and sulfisoxazole below legal limits. | acgpubs.org |

| Honey | Sulfonamides | This compound, Sulfadiazine-13C6, Sulfamethoxazole-13C6 | Developed a non-targeted screening method with LODs of 0.02-0.12 µg/kg. | bingol.edu.tr |

| Meat | Sulfonamides | 13C6-Sulfamethazine, Sulfapyridine | Demonstrated the utility of isotope dilution for accurate quantification in beef. | researchgate.net |

Investigations into Metabolism and Biotransformation Pathways

In Vitro Metabolic Profiling of Sulfamerazine (B1682647) and Deuterated Analogs

In vitro studies using isolated cellular or subcellular fractions provide a controlled environment to dissect specific metabolic reactions without the confounding factors of a whole organism. These systems allow for the identification of enzymes responsible for particular transformations and the characterization of the resulting metabolites.

Utilization of Subcellular and Cellular Fractions (e.g., Microsomes, Hepatocytes, S9 fractions)

Various in vitro systems are employed to study the metabolism of sulfamerazine. These include:

Hepatocytes: Isolated hepatocytes, the primary metabolic cells of the liver, offer a comprehensive system for studying both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions springernature.comnih.gov. Studies using rat hepatocytes have demonstrated sex-specific differences in sulfamerazine metabolism, particularly in hydroxylation and acetylation pathways iarc.frnih.gov. Pig hepatocytes have also been utilized to study the biotransformation of veterinary drugs like sulfamethazine (B1682506) acs.org.

Liver Microsomes: These membrane-bound organelles, derived from the endoplasmic reticulum, are rich in Phase I metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes springernature.comnih.govnih.govwindows.net. Microsomal studies have identified specific CYP isoforms, such as CYP2C11 in male rats, as significant contributors to sulfamerazine hydroxylation nih.gov.

S9 Fractions: Liver S9 fractions, which consist of both microsomal and cytosolic components, provide a broader spectrum of metabolic enzymes compared to microsomes alone, enabling the study of both Phase I and Phase II reactions nih.govwindows.net. These fractions are considered a robust screening tool, offering a more complete metabolic profile than microsomes and addressing some limitations of hepatocytes regarding cost and automation nih.gov.

Liver Homogenates: These preparations offer a more general approach to studying metabolic activity and are used in conjunction with advanced analytical techniques for metabolite identification researchgate.net.

The use of Sulfamerazine-d4 in these systems allows researchers to distinguish the newly formed metabolites originating from the deuterated compound from endogenous substances or those generated from unlabeled sulfamerazine, if present.

Identification and Characterization of Metabolic Products (e.g., Acetyl Metabolites, Methylation)

The metabolism of sulfamerazine primarily involves N4-acetylation, hydroxylation, and subsequent conjugation reactions.

N4-Acetylation: This is a major metabolic pathway, converting sulfamerazine to N4-acetylsulfamerazine (N-ASMR) iarc.frresearchgate.netnih.govosti.govkarger.comnih.govresearchgate.net. The rate of acetylation can vary significantly among individuals due to genetic polymorphisms in N-acetyltransferase enzymes, leading to "fast" and "slow" acetylator phenotypes iarc.frnih.govkarger.comahajournals.org. The existence of an acetylation-deacetylation equilibrium has been demonstrated, where N4-acetylsulfamerazine can be deacetylated back to sulfamerazine, which can then be re-acetylated nih.govkarger.com.

Hydroxylation: Sulfamerazine can undergo hydroxylation, particularly on the pyrimidine (B1678525) ring. Identified hydroxylated metabolites include 5-hydroxysulfamerazine (5OHSMZ) and 6-hydroxymethylsulfamerazine (6CH2OHSMZ) nih.govnih.gov. Hydroxylation of the pyrimidine substituent is a significant metabolic route in some species karger.comnih.govkarger.com.

Conjugation: Hydroxylated metabolites, such as 4-hydroxysulfamerazine, can be further conjugated with glucuronic acid to form glucuronides, enhancing their water solubility and facilitating renal excretion karger.comnih.govkarger.com.

Methylation: While less commonly cited as a primary metabolic pathway for sulfonamides, methylation of sulfamerazine has also been reported, with multiple isomers identified researchgate.net.

Other Pathways: Minor metabolic pathways, such as desamination leading to desaminosulfamethazine, have also been observed osti.gov. Photodegradation studies have also identified desulfonated products, though these are not enzymatic metabolic products nih.gov.

The use of this compound can help elucidate the kinetics of these transformations, as the deuterium (B1214612) label may influence the rate of specific enzymatic reactions due to kinetic isotope effects (KIEs) osti.govbioscientia.deresearchgate.net.

Advanced Chromatographic and Mass Spectrometric Techniques in Metabolite Identification

The identification and characterization of sulfamerazine metabolites rely heavily on sophisticated analytical techniques:

Chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are routinely used to separate sulfamerazine and its metabolites from complex biological matrices researchgate.netosti.govkarger.comnih.govnih.govpeerj.com.

Mass Spectrometry (MS): Coupled with chromatographic techniques, MS provides structural information for metabolite identification. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard researchgate.netnih.govosti.govpeerj.com. More advanced methods like UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) and Triple Quadrupole LC-MS (TQ-LCMS) allow for high-resolution mass measurements and detailed fragmentation analysis, enabling precise structural elucidation of even low-abundance metabolites researchgate.netnih.govpeerj.com.

These techniques, when applied to samples treated with this compound, allow for the definitive identification of metabolites derived from the deuterated compound, providing insights into the specific metabolic fate influenced by the deuterium substitution.

In Vivo Biotransformation Studies Using Animal Models

In vivo studies are essential to understand how sulfamerazine is metabolized and eliminated in a complete physiological system. These studies often employ animal models to mimic human or target species' metabolic processes. Deuterated analogs are particularly valuable here for pharmacokinetic tracing.

Pharmacokinetic Modeling in Preclinical Research

Pharmacokinetic (PK) modeling integrates data on absorption, distribution, metabolism, and excretion (ADME) to describe the time course of a drug and its metabolites in the body. For sulfamerazine, PK models help predict its disposition and the duration of its presence in various tissues.

Elimination Half-Life: The elimination half-life of sulfamerazine varies depending on the species and metabolic capacity. In cattle, it is approximately 6.2 hours, with elimination occurring via renal excretion and metabolism to acetylsulfamerazine researchgate.net. In rats, the half-life is around 7.2 hours researchgate.net. In humans, the half-life is influenced by acetylator phenotype, ranging from 12 hours in fast acetylators to 24 hours in slow acetylators nih.gov.

Deuterium Labeling in PK: this compound can be used in PK studies to trace the drug's absorption, distribution, and elimination pathways. By monitoring the presence and concentration of both the deuterated and non-deuterated forms, researchers can gain a more precise understanding of metabolic rates and pathways, especially if deuterium substitution induces a kinetic isotope effect osti.govbioscientia.deresearchgate.net.

Compartmental Analysis in Animal Models (e.g., Ewe Lambs, Cattle)

Compartmental analysis is a common approach in PK modeling, where the body is represented as a series of interconnected compartments (e.g., central compartment for plasma, peripheral compartments for tissues).

Cattle: The disposition of sulfamerazine in cattle has been described using a two-compartment pharmacokinetic model researchgate.net. This analysis helps characterize the drug's distribution into tissues and its subsequent elimination from the body.

Other Animal Models: While specific mention of ewe lambs in the context of this compound metabolism studies was not found in the provided search results, other animal models commonly used for sulfonamide metabolism include rats, mice, horses, and dogs iarc.frnih.govresearchgate.netkarger.comnih.gov. These studies utilize various analytical techniques, including HPLC and MS, to quantify drug and metabolite concentrations over time, providing data for PK model development.

The data generated from these in vivo studies, particularly when using labeled compounds like this compound, are critical for establishing withdrawal times for food-producing animals and for understanding potential species-specific differences in drug metabolism.

Table 1: Major Sulfamerazine Metabolites and Identification Techniques

| Metabolite | Primary Identification Technique(s) | Key Source(s) |

| N4-acetylsulfamerazine (N-ASMR) | HPLC, UPLC-QTOF-MS, GC-MS | researchgate.netnih.govosti.govkarger.comnih.gov |

| 5-hydroxysulfamerazine (5OHSMZ) | HPLC, UPLC-QTOF-MS | nih.gov |

| 6-hydroxymethylsulfamerazine (6CH2OHSMZ) | HPLC, UPLC-QTOF-MS | nih.gov |

| Glucuronide conjugates | HPLC, UPLC-QTOF-MS | karger.comnih.govkarger.com |

| Desaminosulfamethazine | HPLC, LC-MS | osti.gov |

| Methylated isomers | UPLC-QTOF-MS | researchgate.net |

Table 2: In Vitro Systems for Sulfamerazine Metabolism Studies

| System | Purpose/Application | Key Source(s) |

| Hepatocytes | Studying Phase I & II metabolism, sex-specific differences | springernature.comnih.goviarc.frnih.govacs.org |

| Liver Microsomes | Primarily Phase I (e.g., oxidation by CYPs) | springernature.comnih.govnih.govwindows.netxenotech.com |

| S9 Fractions | Combined Phase I & Phase II metabolism (microsomal + cytosolic enzymes) | springernature.comnih.govwindows.netresearchgate.netxenotech.com |

| Liver Homogenates | General metabolic studies, metabolite identification | researchgate.net |

Table 3: Animal Models in Sulfamerazine Biotransformation Studies

| Animal Model | Key Metabolic Pathways Studied | Key Techniques Used | Source(s) |

| Cattle | N4-acetylation, renal excretion, two-compartment PK model | HPLC, PK modeling | researchgate.net |

| Rats | N4-acetylation, hydroxylation (sex-dependent), CYP450 involvement | Hepatocytes, microsomes | iarc.frnih.gov |

| Mice | N4-acetylation, methylation | Liver homogenates, UPLC-QTOF-MS | researchgate.net |

| Horses | N4-acetylation, hydroxylation, glucuronidation, renal clearance | HPLC, PK studies | nih.gov |

| Dogs | Hydroxylation, glucuronidation, N4-acetylation | PK studies | karger.com |

List of Compounds Mentioned:

Sulfamerazine

this compound

N4-acetylsulfamerazine (N-ASMR)

5-hydroxysulfamerazine (5OHSMZ)

6-hydroxymethylsulfamerazine (6CH2OHSMZ)

Desaminosulfamethazine

Sulfamethazine (SMZ)

Sulfapyridine (SPY)

Sulfadiazine (SD)

Sulfamethoxazole

Sulfadimidine

Sulfamonomethoxine

Sulfamoxole

Sulfadoxine

Procainamide (PA)

N-acetyl-procainamide (NAPA)

7-ethoxycoumarin (B196162) (7-EC)

7-hydroxycoumarin (7-HC)

Exploration of Deuterium Isotope Effects in Biochemical Interactions

Kinetic Isotope Effects in Enzyme-Substrate Interactions

Kinetic isotope effects are powerful tools for dissecting the rate-determining steps in enzyme-catalyzed reactions. By comparing the reaction rates of a substrate with protium (B1232500) versus deuterium (B1214612) at a specific position, researchers can determine if that bond is being broken or formed in the rate-limiting step.

Influence of Deuteration on Enzymatic Reaction Mechanisms

The substitution of hydrogen with deuterium can alter the rate of enzymatic reactions through primary and secondary kinetic isotope effects. A primary KIE occurs when the bond involving the isotopically substituted atom is directly involved in the rate-limiting step of the reaction, such as bond cleavage or formation. This is typically observed as a decrease in reaction rate when deuterium replaces hydrogen, as the C-D bond is stronger and has a lower zero-point energy than the C-H bond, requiring more energy to break researchgate.netresearchgate.netmdpi.com.

Secondary KIEs, on the other hand, arise from changes in vibrational frequencies of bonds not directly broken or formed in the rate-limiting step but are influenced by the substitution. These effects are generally smaller than primary KIEs and can be either normal (deuterated substrate reacts faster) or inverse (deuterated substrate reacts slower) mdpi.comunl.edu. Deuteration can also influence the conformational flexibility and binding affinity of a substrate to an enzyme, indirectly affecting reaction rates researchgate.net. Understanding these effects is crucial for mapping the detailed catalytic mechanisms of enzymes and how inhibitors like sulfonamides interact with their targets.

Specific Case Studies with Dihydropteroate (B1496061) Synthetase (DHPS)

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway, essential for many microorganisms and plants, but absent in humans. It catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate with para-aminobenzoic acid (pABA) to form dihydropteroate nih.gov. Sulfonamides, including Sulfamerazine (B1682647), are well-established competitive inhibitors of DHPS, acting as structural analogs of pABA grantome.comresearchgate.net.

Deuterium isotope effect studies on DHPS and its interactions with inhibitors can provide detailed mechanistic information. While specific KIE studies directly on Sulfamerazine-d4 and DHPS are not extensively detailed in readily available literature, research on related systems offers insights. Studies investigating the binding of pABA to DHPS have employed isotope effects to characterize the binding site environment and interactions nih.gov. Furthermore, research on DHPS mutants resistant to sulfonamides has provided kinetic data that can be compared with wild-type enzymes, offering clues about the enzyme-inhibitor interactions researchgate.net.

For instance, kinetic studies on DHPS with various sulfonamides, such as Sulfathiazole, have yielded data on Michaelis constants (Km) and maximum velocities (Vmax) for mutant and wild-type enzymes, highlighting differences in substrate binding and catalytic efficiency researchgate.net.

Table 5.1.2.1: Illustrative Kinetic Data for DHPS with a Sulfonamide Inhibitor

| Enzyme Type | Substrate/Inhibitor | Km (M) | Vmax (units) | Reference |

| Wild-type | Sulfathiazole | 5.1 x 10⁻⁶ | 0.617 | researchgate.net |

| Mutant | Sulfathiazole | (Not specified) | (Not specified) | researchgate.net |

Such data, when combined with deuterium labeling of Sulfamerazine, could reveal whether the C-D bonds in Sulfamerazine are involved in the rate-limiting step of its interaction with DHPS or its subsequent metabolic fate.

Deuterium Isotope Effects on Physicochemical Properties and Molecular Interactions

Beyond enzymatic reactions, deuterium substitution can subtly alter the physicochemical properties of molecules, influencing their behavior in solution and their interactions with other molecules and surfaces.

Impact on Acid-Base Equilibria and Hydrogen Bonding

Deuterium isotope effects can significantly influence the acid-base properties of organic compounds and the strength of hydrogen bonds ruc.dkmdpi.commdpi.com. The substitution of hydrogen with deuterium can alter the zero-point energy of the O-H, N-H, or S-H bonds, leading to changes in pKa values. This phenomenon is often described by the Ubbelohde effect, where the heavier isotope (deuterium) tends to be more localized, potentially leading to stronger hydrogen bonds due to shorter X-D distances compared to X-H mdpi.com.

For molecules like Sulfamerazine, which possess an acidic sulfonamide proton (N-H), deuteration at this position could influence its participation in hydrogen bonding networks and its acid-base behavior. Studies on various organic molecules have shown that deuteration can shift chemical shifts in NMR spectroscopy, providing a direct measure of changes in the electronic environment and hydrogen bonding interactions ruc.dkmdpi.com. These alterations can affect a molecule's solubility, conformation, and interactions with biological targets, which may rely on specific hydrogen bonding patterns.

Computational and in Silico Approaches

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

Molecular docking and dynamics simulations are powerful in silico tools used to predict and analyze the binding of small molecules (ligands) to biological targets, such as enzymes. These methods provide insights into the binding affinity, orientation, and stability of ligand-protein complexes. While direct molecular docking and dynamics studies specifically on Sulfamerazine-d4 are not extensively detailed in the provided literature, studies involving the parent compound, Sulfamerazine (B1682647), or related sulfonamide moieties offer relevant context.

Research has explored the binding interactions of molecules incorporating sulfamerazine structures with various enzymes. For instance, studies on novel quinazoline (B50416) derivatives functionalized with sulfamerazine moieties have employed molecular docking to assess their potential as inhibitors of enzymes like SARS-CoV-2 3CLpro, cPLA2, and sPLA2 mdpi.comresearchgate.net. These simulations identified key interactions, such as hydrogen bonds formed between the sulfamerazine moiety's nitrogen atom and amino acid residues within the enzyme's active site, as well as lipophilic interactions contributing to binding stability mdpi.com. Molecular dynamics simulations have also been used to evaluate the stability of such ligand-protein complexes over time, confirming the consistency of these interactions nih.govresearchgate.net. For example, molecular dynamics studies on amorphous sulfamethazine (B1682506) (a related sulfonamide) with impurities like sulfamerazine have shown how these compounds can influence the material's dynamics, affecting properties like glass transition temperatures nih.gov.

Future Directions and Emerging Research Avenues

Development of Novel Deuterated Sulfonamide Probes

The synthesis and application of novel deuterated sulfonamide probes represent a promising frontier in metabolic research. By strategically incorporating deuterium (B1214612) atoms into different positions of the sulfonamide scaffold, researchers can create a suite of probes to investigate metabolic pathways with greater precision. This approach allows for the detailed study of drug metabolism, helping to identify metabolites and understand the mechanisms of bioactivation and detoxification.

The development of such probes is not without its challenges. The synthesis of specifically labeled compounds requires sophisticated chemical techniques to ensure high isotopic purity and stability. Furthermore, the biological activity of the deuterated compound must be carefully evaluated to ensure it accurately reflects the behavior of the parent drug.

Recent research has focused on creating a variety of deuterated sulfonamide derivatives to serve as tools in drug discovery. These efforts aim to produce compounds that can act as tracers to elucidate the metabolic fate of new drug candidates, providing crucial information for optimizing their pharmacokinetic and pharmacodynamic properties.

Integration of Multi-Omics Data in Metabolism Research

The convergence of stable isotope labeling with multi-omics technologies—genomics, proteomics, and metabolomics—is revolutionizing our understanding of drug metabolism. The use of deuterated compounds like Sulfamerazine-d4 in conjunction with these high-throughput analytical techniques enables a more holistic view of the biological response to a drug.

By tracing the metabolic fate of a deuterated sulfonamide, researchers can correlate changes in the proteome and metabolome with specific metabolic transformations. This integrated approach can reveal novel drug-protein interactions, identify biomarkers of drug efficacy or toxicity, and provide a deeper understanding of the complex regulatory networks that govern drug metabolism. nih.govresearchgate.netufz.decmbio.ionih.gov

Case studies in toxicology have demonstrated the power of multi-omics data integration to elucidate mechanisms of chemical toxicity. nih.govresearchgate.netufz.de For instance, by combining data from transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the cellular response to a toxicant, from changes in gene expression to alterations in protein levels and metabolic fluxes. nih.govresearchgate.netufz.de This approach holds significant promise for improving the prediction of adverse drug reactions and for the development of safer pharmaceuticals.

Advancements in Analytical Platforms for Deuterated Compounds

Continuous innovation in analytical instrumentation is a key driver for the expanded use of deuterated compounds in research. High-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy are at the forefront of these advancements, offering unprecedented sensitivity and specificity for the analysis of isotopically labeled molecules. ijraset.comemerypharma.comnih.govacanthusresearch.comresearchgate.net

HRMS platforms, with their high resolving power and mass accuracy, are instrumental in identifying and quantifying deuterated compounds and their metabolites in complex biological matrices. ijraset.comnih.govresearchgate.netbohrium.com These capabilities are crucial for metabolic profiling studies and for ensuring the accurate measurement of drug concentrations in pharmacokinetic assessments. ijraset.comnih.govresearchgate.net

Quantitative NMR (qNMR) has emerged as a powerful tool for the precise determination of the purity and isotopic enrichment of deuterated compounds. emerypharma.comacanthusresearch.comrssl.com This technique provides a direct and non-destructive method for quantifying the amount of a substance, making it an invaluable tool for the quality control of deuterated internal standards like this compound. emerypharma.comacanthusresearch.comrssl.com The accuracy of qNMR is essential for ensuring the reliability of the quantitative data generated in bioanalytical assays. emerypharma.comacanthusresearch.com

Below is an interactive data table summarizing the key analytical platforms and their applications in the study of deuterated compounds:

| Analytical Platform | Key Advantages | Applications in Deuterated Compound Research |

| High-Resolution Mass Spectrometry (HRMS) | High sensitivity, specificity, and mass accuracy. ijraset.comnih.govresearchgate.net | Metabolite identification, pharmacokinetic studies, impurity profiling. ijraset.com |

| Quantitative Nuclear Magnetic Resonance (qNMR) | High precision and accuracy, non-destructive. emerypharma.comacanthusresearch.com | Purity assessment, determination of isotopic enrichment, quantification of reference materials. emerypharma.comacanthusresearch.comrssl.combwise.krresearchgate.net |

The continued development of these and other analytical technologies will undoubtedly unlock new applications for this compound and other deuterated compounds, solidifying their role as indispensable tools in modern scientific research.

Q & A

Q. What analytical methods are optimal for identifying and quantifying Sulfamerazine-d4 in complex matrices?

Use ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) with deuterated analogs as internal standards. Key parameters include monitoring ion transitions (e.g., m/z 265.2 → 172.1 for Sulfamerazine and m/z 269.2 → 176.1 for this compound) and optimizing collision energy (23–28 eV) to minimize interference . Calibration curves should account for matrix effects, validated through recovery experiments in spiked samples.

Q. How does the deuterium labeling in this compound influence its physicochemical properties compared to the unlabeled compound?

Deuterium substitution at non-labile positions (e.g., aromatic or methyl groups) preserves solubility and chromatographic behavior while increasing molecular mass by 4 Da. This allows isotopic differentiation in mass spectrometry without altering partition coefficients significantly . Labile protons (e.g., -NH2) should be avoided in labeling to prevent hydrogen-deuterium exchange during sample preparation.

Q. What experimental controls are essential when using this compound as an internal standard?

Include:

- Blank matrices to assess background interference.

- Spiked recovery samples (low, medium, high concentrations) to validate accuracy (85–115%) and precision (RSD <15%).

- Cross-check against unlabeled Sulfamerazine to confirm no isotopic cross-talk in MS detection .

Advanced Research Questions

Q. How can deuterium loss during long-term storage or analytical workflows be mitigated?

Store this compound in anhydrous solvents (e.g., deuterated methanol) at −80°C to reduce proton exchange. During LC-MS analysis, use low-pH mobile phases (e.g., 0.1% formic acid) to stabilize deuterium bonds. Monitor deuterium retention via high-resolution mass spectrometry (HRMS) with isotopic pattern analysis .

Q. What strategies resolve discrepancies in pharmacokinetic data between studies using this compound and alternative internal standards?

Conduct cross-validation experiments:

- Compare extraction recovery rates of this compound vs. structurally dissimilar internal standards (e.g., sulfamethoxazole-d4).

- Analyze batch effects by repeating assays across multiple instruments/labs.

- Apply multivariate statistics (e.g., ANOVA with post-hoc Tukey tests) to identify systematic biases in calibration slopes .

Q. How can isotopic interference be minimized in multiplexed assays analyzing this compound alongside other deuterated analogs?

Design MRM transitions with at least 4 Da mass differences between precursors/products. Use orthogonal chromatographic separation (e.g., HILIC vs. reversed-phase) to resolve co-eluting isotopes. Validate selectivity via spectral libraries and post-column infusion experiments to detect ion suppression .

Q. What synthetic pathways are feasible for synthesizing this compound with >98% isotopic purity?

Adapt methods from sulfonamide synthesis:

- Introduce deuterium via catalytic exchange using D2O and Pd/C under controlled pH (e.g., 4-methylpyrimidine deuteration at inert positions).

- Purify intermediates using preparative HPLC with deuterated solvents.

- Confirm purity via NMR (absence of proton signals) and HRMS (theoretical vs. observed m/z) .

Methodological Considerations

Q. How should researchers design experiments to validate this compound stability under varying pH and temperature conditions?

Perform accelerated degradation studies:

Q. What statistical approaches are recommended for reconciling contradictory data on this compound extraction efficiency?

Apply mixed-effects models to account for inter-lab variability. Use meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, weighting results by sample size and methodological rigor. Report heterogeneity indices (I²) to quantify inconsistency .

Interdisciplinary Applications

Q. How can this compound be integrated into environmental fate studies of sulfonamide antibiotics?

Use it as a tracer in soil/water microcosms to track:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.